4-Bromophenylalanine hydrochloride

Beschreibung

BenchChem offers high-quality 4-Bromophenylalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenylalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

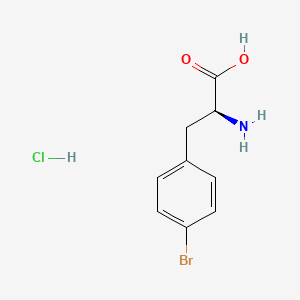

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromophenylalanine hydrochloride chemical properties

An In-depth Technical Guide to 4-Bromophenylalanine Hydrochloride: Properties, Applications, and Protocols

Introduction

4-Bromo-L-phenylalanine hydrochloride is a non-proteinogenic amino acid that has emerged as a pivotal tool for researchers, scientists, and drug development professionals. As a derivative of the essential amino acid L-phenylalanine, it possesses a unique combination of biological compatibility and chemical functionality conferred by the bromine atom on its phenyl ring. This guide provides a comprehensive overview of its chemical properties, reactivity, and its expanding role in peptide synthesis, protein engineering, and medicinal chemistry. Its structural similarity to natural phenylalanine allows for its incorporation into peptides and proteins, while the bromo-substituent serves as a versatile chemical handle and a valuable probe for structural and functional studies.[1]

Physicochemical Properties

4-Bromo-L-phenylalanine hydrochloride is typically supplied as a white to off-white crystalline solid.[1][2] The hydrochloride salt enhances its stability and solubility in aqueous media, which is a critical consideration for many biochemical applications. Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanoic acid hydrochloride | [3] |

| Synonyms | L-Phe(4-Br)-OH, p-Bromo-L-phenylalanine, H-Phe(4-Br)-OH | [1] |

| CAS Number | 24250-84-8 (for L-isomer free base) | [1][3] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [2] |

| Molecular Weight | 280.55 g/mol | [4] |

| Melting Point | ~265 °C (with decomposition) | [2] |

| Appearance | White to off-white powder/solid | [1][2] |

| Solubility | Slightly soluble in water and methanol (may require heating and sonication) | [2] |

| Storage | Store at room temperature or refrigerated (0-8°C) in a dry, well-ventilated place.[1][5] |

Chemical Structure and Reactivity

The utility of 4-Bromophenylalanine hydrochloride stems from its unique molecular architecture, which combines the core structure of an amino acid with a functionalized aromatic side chain.

Caption: Chemical structure of 4-Bromo-L-phenylalanine Hydrochloride.

The molecule's reactivity is governed by three primary regions:

-

The Amino Acid Backbone : The α-amino and α-carboxyl groups readily participate in standard peptide bond formation, making the molecule compatible with both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

-

The Aromatic Ring : The phenyl ring influences the molecule's hydrophobicity and can engage in π-stacking interactions within a protein structure.

-

The Carbon-Bromine Bond : This is the most significant feature for chemical biologists and medicinal chemists. The C-Br bond serves as a versatile reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[6] This allows for the post-synthetic modification of peptides or the creation of complex molecular scaffolds, making it a powerful building block for generating diverse compound libraries.[6]

Applications in Research and Drug Development

The unique properties of 4-Bromophenylalanine hydrochloride have established it as a valuable component in several advanced scientific fields.

Peptide and Protein Engineering

The primary application of 4-Bromophenylalanine is its site-specific incorporation into peptide chains. This is typically achieved using its Fmoc-protected analogue (Fmoc-L-4-Bromophenylalanine) in standard Fmoc-based SPPS protocols.[6][7] The introduction of this non-natural amino acid serves several purposes:

-

Enhanced Stability : It can increase a peptide's resistance to enzymatic degradation, thereby improving its in-vivo half-life.[8][9]

-

Modulation of Biological Activity : The altered electronic properties and increased lipophilicity of the bromophenyl side chain can fine-tune a peptide's binding affinity and specificity for its biological target.[8]

-

Conformational Control : Its incorporation can induce specific conformational changes in the peptide backbone, influencing its structure and function.[8]

Structural Biology and Spectroscopic Probes

The bromine atom is significantly heavier than the atoms typically found in proteins (H, C, N, O, S). This property is highly advantageous in X-ray crystallography.

-

Anomalous Scattering : As a heavy atom, bromine scatters X-rays anomalously. Site-specific incorporation of 4-Bromophenylalanine can provide the necessary phasing information to solve a protein's three-dimensional structure, a technique particularly useful for single-wavelength anomalous dispersion (SAD) experiments.[10] This approach was demonstrated effectively with the closely related p-iodo-L-phenylalanine, where its selective introduction into T4 lysozyme greatly facilitated structure determination.[10]

-

Spectroscopic Reporter : While not as common as other probes, the vibrational frequencies of the C-Br bond can be sensitive to the local environment, offering a potential spectroscopic window into protein dynamics, similar to how azido or nitro groups are used.[11][12][13]

Drug Discovery and Medicinal Chemistry

4-Bromophenylalanine is a key building block in the synthesis of novel therapeutics.[1] Its utility extends beyond peptides to small molecule drug candidates.

-

Scaffold for Synthesis : The bromophenyl moiety is a common starting point for building more complex molecules. The bromine atom acts as a handle for introducing new functional groups to explore structure-activity relationships (SAR).[6][14]

-

Targeted Therapies : It is used in the development of enzyme inhibitors and drug candidates targeting specific biological pathways, with applications in neurology and oncology.[1] The D-enantiomer, D-4-Bromophenylalanine, is also valuable for creating peptides with altered conformations and improved stability.[9][14]

Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating Fmoc-L-4-Bromophenylalanine into a growing peptide chain on a solid support resin. This process is a self-validating system; successful synthesis relies on the sequential completion and verification of each deprotection and coupling step.

Caption: Workflow for Fmoc-SPPS incorporation of 4-Bromophenylalanine.

Materials:

-

Fmoc-protected Rink Amide resin (or other suitable resin)

-

Fmoc-L-4-Bromophenylalanine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: Methanol

Methodology:

-

Resin Preparation:

-

Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a second 15-minute incubation in 20% piperidine/DMF.

-

Rationale: This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 times) to remove all residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-4-Bromophenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow this activation mixture to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Rationale: The coupling reagents activate the carboxylic acid of the incoming amino acid, facilitating the formation of a stable amide (peptide) bond with the free amine on the resin.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and then with DCM (3 times).

-

Perform a Kaiser test. A negative result (colorless/yellow beads) confirms complete coupling.

-

-

Repeat Cycle:

-

To add the next amino acid, return to Step 2.

-

-

Final Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, wash the resin with DCM and dry it.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Safety and Handling

4-Bromo-L-phenylalanine hydrochloride is classified as toxic if swallowed.[2][3][15][16] It may also cause skin and eye irritation and respiratory irritation.[16]

-

Handling : Always handle in a well-ventilated area or fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[5]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[5][17]

-

First Aid : In case of contact, rinse eyes or skin immediately with plenty of water.[5] If swallowed, seek immediate medical attention.[15]

Conclusion

4-Bromophenylalanine hydrochloride is far more than a simple derivative of a natural amino acid. It is a sophisticated chemical tool that provides researchers with the ability to precisely modify and probe biological systems. Its compatibility with standard peptide synthesis makes it readily accessible for incorporation into novel peptide therapeutics, while its unique bromine substituent offers a powerful handle for advanced chemical modifications and biophysical analysis. As the fields of chemical biology and drug discovery continue to demand greater precision and control at the molecular level, the strategic use of 4-Bromophenylalanine hydrochloride will undoubtedly continue to expand, facilitating breakthroughs in protein design, structural biology, and the development of next-generation therapeutics.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.

- MedChemExpress. (n.d.). 4-Azido-L-phenylalanine hydrochloride.

- Chem-Impex International. (n.d.). 4-Amino-L-phenylalanine hydrochloride.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Exploring the Chemical Properties and Applications of Fmoc-L-4-Bromo-Phenylalanine.

- Gai, F., et al. (n.d.). Synthesis and protein incorporation of azido-modified unnatural amino acids.

- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: N-Boc-4-bromo-L-phenylalanine.

- Chem-Impex International. (n.d.). Fmoc-4-bromo-L-phenylalanine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). D-4-Bromophenylalanine: Properties and Applications in Pharmaceutical Chemistry.

- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

- Chem-Impex International. (n.d.). 4-Bromo-L-phenylalanine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine.

- Beilstein Journal of Organic Chemistry. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.

- ChemBK. (2024, April 9). 4-bromo-L-phenylalanine.

- Sigma-Aldrich. (n.d.). p-Bromo-DL-phenylalanine 99%.

- Guidechem. (n.d.). What is 4-Bromo-L-phenylalanine and how is it synthesized?.

- Fisher Scientific. (2025, December 25). Safety Data Sheet: 4-Bromo-L-phenylalanine.

- PubMed. (2011, March 17). Probing local environments with the infrared probe: L-4-nitrophenylalanine.

- PubMed. (n.d.). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination.

- SynQuest Labs. (n.d.). Safety Data Sheet: 4-Bromo-L-phenylalanine.

- Chem-Impex International. (n.d.). Safety Data Sheet: N-Boc-D-4-Bromophenylalanine.

- Home Sunshine Pharma. (n.d.). 4-Bromo-D-phenylalanine Hydrochloride Salt CAS 122852-33-9.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-D-phenylalanine Hydrochloride Salt CAS 122852-33-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Probing local environments with the infrared probe: L-4-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. peptide.com [peptide.com]

An In-Depth Technical Guide to 4-Bromophenylalanine Hydrochloride: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

4-Bromophenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of a bromine atom on the phenyl ring.[1] This substitution confers unique chemical properties that are leveraged in a variety of scientific applications. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

CAS Number: The Chemical Abstracts Service (CAS) number for 4-Bromo-L-phenylalanine hydrochloride salt is 122839-59-2 .[2] The CAS number for the free amino acid, 4-Bromo-L-phenylalanine, is 24250-84-8 .[3][4][5]

Molecular and Chemical Properties:

A summary of the key properties of 4-Bromo-L-phenylalanine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | [5] |

| Molecular Weight | 244.08 g/mol | [5] |

| Appearance | White to off-white powder | [4][6] |

| Purity | ≥98.0% (typically ~99.7%) | [4][7] |

| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanoic acid | [5] |

Synthesis and Quality Control

The synthesis of 4-Bromophenylalanine hydrochloride is a multi-step process that requires stringent quality control to ensure high purity for research and pharmaceutical applications.

Synthesis Pathway:

A common synthetic route involves the diazotization of 4-bromoaniline, followed by a reduction step.[8] The crude product is then purified through recrystallization to achieve the desired high purity.[8] An alternative method involves the deprotection of a (S)-acetyl-protected starting material in the presence of hydrochloric acid.[6]

The following diagram illustrates a generalized synthesis workflow:

Caption: Generalized workflow for the synthesis of 4-Bromophenylalanine HCl.

Quality Control and Analytical Methods:

Ensuring the purity and identity of 4-Bromophenylalanine hydrochloride is paramount for its successful application. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with enantiomeric purity often exceeding 99%.[6][9]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

Key Applications in Research and Development

The unique properties of 4-Bromophenylalanine hydrochloride make it a versatile tool in several areas of scientific research and drug discovery.

Peptide and Protein Engineering

4-Bromophenylalanine is widely used as a building block in peptide synthesis to create novel peptides with enhanced biological activity and stability.[1][3] Its incorporation can introduce conformational changes that improve resistance to enzymatic degradation and enhance oral bioavailability.

Site-Specific Incorporation into Proteins:

A key application is the site-specific incorporation of 4-Bromophenylalanine into proteins in response to an amber stop codon (TAG).[10] This is achieved using an engineered bacterial host containing a mutant yeast phenylalanyl-tRNA synthetase (yPheRS) and a suppressor tRNA.[10] This technique allows for the introduction of a heavy atom at a specific site in a protein, which is invaluable for structural biology studies.

The diagram below outlines the process of site-specific incorporation:

Caption: Workflow for site-specific incorporation of 4-Bromophenylalanine in E. coli.

Structural Biology and X-ray Crystallography

The bromine atom in 4-Bromophenylalanine serves as an excellent anomalous scatterer of X-rays, making it a powerful tool for solving the phase problem in X-ray crystallography.[11] The introduction of this heavy atom at a specific site in a protein can greatly facilitate the determination of its three-dimensional structure.

Photo-Crosslinking and Protein-Protein Interactions

Derivatives of 4-Bromophenylalanine can be used as photo-crosslinking agents to study protein-protein interactions.[12][13] Upon activation with UV light, these residues form covalent bonds with nearby interacting partners, allowing for the identification of binding partners and the mapping of interaction interfaces.[14]

Drug Development and Medicinal Chemistry

4-Bromophenylalanine is a valuable building block in the synthesis of novel drug candidates.[1][6] Its incorporation into small molecules or peptides can modulate their pharmacokinetic and pharmacodynamic properties, such as increasing lipophilicity and influencing binding affinity to biological targets.[15] It has been utilized in the design of enzyme inhibitors and therapeutics targeting specific biological pathways.[1]

Experimental Protocols

Protocol for Site-Specific Incorporation of 4-Bromophenylalanine in E. coli

This protocol is adapted from established methods for unnatural amino acid incorporation.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector for the gene of interest with an amber (TAG) codon at the desired site

-

pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase and tRNA for 4-Bromophenylalanine

-

4-Bromo-L-phenylalanine

-

LB agar plates and LB medium containing appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

-

Transformation: Co-transform E. coli BL21(DE3) cells with the expression vector and the pEVOL plasmid.

-

Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Add 4-Bromo-L-phenylalanine to a final concentration of 1 mM and IPTG to a final concentration of 1 mM to induce protein expression.

-

Harvesting: Continue to grow the culture for 4-6 hours at 30°C. Harvest the cells by centrifugation.

-

Purification: Purify the protein of interest using standard methods, such as Ni-NTA affinity chromatography for His-tagged proteins.[16]

Verification of Incorporation by Mass Spectrometry

Procedure:

-

Sample Preparation: Purify the protein containing 4-Bromophenylalanine.

-

Analysis: Analyze the protein by electrospray ionization mass spectrometry (ESI-MS).

-

Data Interpretation: The mass of the protein containing 4-Bromophenylalanine will be increased by the mass difference between bromophenylalanine and the natural amino acid it replaced (e.g., phenylalanine). The mass difference is approximately 78.9 Da (mass of Br minus mass of H).

Safety and Handling

4-Bromophenylalanine hydrochloride should be handled with care in a laboratory setting. It is classified as toxic if swallowed.[5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

4-Bromophenylalanine hydrochloride is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique chemical properties enable a wide range of applications, from fundamental studies of protein structure and function to the development of novel therapeutics. The protocols and information provided in this guide are intended to support the effective and safe use of this important non-natural amino acid in your research endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-4-Bromophenylalanine: A Key Non-natural Amino Acid for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

-

PubMed. (n.d.). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phe(4-Br)-OH [198561-04-5]. Retrieved from [Link]

-

Kirshenbaum, K., et al. (2002). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society, 124(14), 3407–3414. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of four different phenylalanine determination methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Photo-crosslinking reaction. The TMD-phenylalanine side chain is... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Bromo-L-phenylalanine Hydrochloride Salt CAS 122839-59-2. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Retrieved from [Link]

- Di Pierro, D., et al. (2000). Determination of Boronophenylalanine in Biological Samples Using Precolumn o-Phthalaldehyde Derivatization and Reversed-Phase High-Performance Liquid Chromatography. Analytical Biochemistry, 280(2), 291-297.

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PubMed Central. Retrieved from [Link]

-

UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Photo-crosslinking methodology and structures. a) Structure of... [Image]. Retrieved from [Link]

-

PubMed. (2014). An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae. PubMed. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Retrieved from [Link]

-

MDPI. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Retrieved from [Link]

-

AIMS Press. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Biophysics, 4(4), 557-575. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. PMC. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-L-phenylalanine Hydrochloride Salt CAS 122839-59-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 9. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]

- 12. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Bromophenylalanine Hydrochloride for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, from its performance in biological assays to its ultimate bioavailability in a formulated product. This guide provides an in-depth exploration of the solubility of 4-Bromophenylalanine hydrochloride, a synthetic amino acid of significant interest in peptide synthesis and as a building block for novel therapeutics.

This document moves beyond a simple recitation of data, offering a practical framework for researchers to approach solubility determination. It elucidates the causal relationships between the molecular structure of 4-Bromophenylalanine hydrochloride and its solubility in various solvent systems, and provides detailed, field-proven protocols for accurate and reproducible solubility assessment.

The Pivotal Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. Low aqueous solubility, in particular, can lead to a cascade of complications, including:

-

Inaccurate in vitro assay results: Poorly soluble compounds may precipitate in assay media, leading to an underestimation of their biological activity.

-

Challenges in formulation development: The inability to achieve the desired concentration in a delivery vehicle can hinder the development of viable drug products.

-

Poor bioavailability: For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often limited by its dissolution rate and solubility in physiological fluids.

Therefore, a comprehensive characterization of a compound's solubility profile early in the development process is not merely a data-gathering exercise; it is a critical step in risk mitigation and a foundational element of a successful drug discovery program.

Understanding 4-Bromophenylalanine Hydrochloride: A Physicochemical Overview

4-Bromophenylalanine hydrochloride is a derivative of the essential amino acid phenylalanine, featuring a bromine atom at the para position of the phenyl ring. The presence of the hydrochloride salt significantly influences its properties compared to the free base.

| Property | Value (Predicted/Estimated) | Significance for Solubility |

| Molecular Formula | C₉H₁₁BrClNO₂ | |

| Molecular Weight | 280.55 g/mol | Essential for converting between mass and molar concentrations. |

| pKa (predicted) | ~2.2 (carboxylic acid), ~9.1 (amine)[1][2] | The presence of ionizable groups (carboxylic acid and amino group) means that the solubility of 4-Bromophenylalanine hydrochloride will be highly dependent on the pH of the medium. The hydrochloride salt form ensures that the amino group is protonated at neutral pH, which generally enhances aqueous solubility. |

| Melting Point | ~265 °C (decomposes)[2][3] | A high melting point can be indicative of a stable crystal lattice, which may correlate with lower solubility. |

| Appearance | White to off-white solid[3] |

The zwitterionic nature of the underlying amino acid, combined with the hydrochloride salt, suggests that 4-Bromophenylalanine hydrochloride will exhibit its lowest solubility at its isoelectric point and significantly higher solubility in acidic and alkaline conditions. The bulky, hydrophobic bromophenyl group, however, will temper its overall aqueous solubility.

Solubility Profile of 4-Bromophenylalanine Hydrochloride: A Multi-Solvent Perspective

Precise, quantitative solubility data for 4-Bromophenylalanine hydrochloride is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds and general principles of organic chemistry, we can anticipate its behavior in a range of common laboratory solvents. The following table provides a qualitative and estimated quantitative solubility profile. It is imperative that researchers experimentally verify these values for their specific applications.

| Solvent | Type | Predicted Solubility | Rationale and Experimental Considerations |

| Water | Polar Protic | Moderately Soluble | The hydrochloride salt form significantly enhances aqueous solubility compared to the free amino acid, which is only slightly soluble with heating and sonication.[3] The solubility is expected to be pH-dependent. At low pH, the carboxylic acid will be protonated, and the amine will remain protonated, leading to a cationic species with good solubility. At high pH, the carboxylic acid will be deprotonated, and the amine will be in its free base form, resulting in an anionic species, which should also be soluble. Near the isoelectric point, the zwitterionic form will predominate, likely leading to lower solubility. |

| Methanol | Polar Protic | Slightly to Moderately Soluble | Methanol is a good solvent for many organic salts. The free amino acid is slightly soluble with sonication.[3] The hydrochloride salt should exhibit improved solubility. |

| Ethanol | Polar Protic | Slightly Soluble | Ethanol is less polar than methanol, and thus, the solubility of the ionic 4-Bromophenylalanine hydrochloride is expected to be lower. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including many salts.[4] Related halogenated phenylalanine hydrochlorides show good solubility in DMSO, often exceeding 50 mg/mL.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate 4-Bromophenylalanine hydrochloride. |

| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble | Acetone is less polar than DMSO and DMF and is generally a poorer solvent for salts. |

| Dichloromethane (DCM) | Non-polar | Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the ionic 4-Bromophenylalanine hydrochloride. |

| Diethyl Ether | Non-polar | Insoluble | Similar to DCM, diethyl ether is a non-polar solvent and is unlikely to dissolve 4-Bromophenylalanine hydrochloride.[6] |

A Rigorous Protocol for Determining Thermodynamic (Equilibrium) Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic or equilibrium solubility. This value represents the true saturation point of a compound in a given solvent at a specific temperature. The following protocol is a robust, self-validating system for determining the solubility of 4-Bromophenylalanine hydrochloride.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved compound in the supernatant remains constant over time.

Materials and Equipment

-

4-Bromophenylalanine hydrochloride (solid powder)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-Bromophenylalanine hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a water/acetonitrile mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards. The concentration range of these standards should bracket the expected solubility of the compound in the test solvents.

-

-

Sample Preparation:

-

Add an excess of solid 4-Bromophenylalanine hydrochloride to a vial. A general rule of thumb is to add approximately 2-5 mg of the compound to 1 mL of the test solvent. The key is to have undissolved solid remaining at the end of the experiment.

-

Add the desired volume of the test solvent (e.g., 1 mL) to the vial.

-

Prepare each sample in triplicate to ensure the reproducibility of the results.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).

-

Shake the samples at a consistent speed (e.g., 100-150 rpm) for a predetermined period. For thermodynamic solubility, an equilibration time of 24-48 hours is typically recommended.[7] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the compound in solution no longer increases.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles. Alternatively, the samples can be centrifuged at high speed (e.g., >10,000 rpm) for 10-15 minutes, and the supernatant carefully collected.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standards.

-

Determine the concentration of 4-Bromophenylalanine hydrochloride in the diluted samples by interpolating their analytical response from the calibration curve.

-

Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor.

-

Data Interpretation and Validation

The solubility should be reported as an average of the triplicate measurements with the standard deviation. The presence of visible, undissolved solid in the vials after equilibration is a key indicator of a saturated solution. The consistency of the solubility values at different time points (e.g., 24 and 48 hours) validates that equilibrium was reached.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Alternative for Early Discovery

In the early stages of drug discovery, where compound availability is often limited and the need for rapid screening is high, kinetic solubility assays provide a valuable alternative to the more time and resource-intensive thermodynamic methods.

Principle

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer. This method is not a measure of true equilibrium solubility but is a useful indicator of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to in vitro assays.

Abbreviated Protocol (Nephelometric Method)

-

Prepare a concentrated stock solution of 4-Bromophenylalanine hydrochloride in 100% DMSO (e.g., 10 mM).

-

In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer.

-

Plot the light scattering signal versus the compound concentration. The point at which the signal sharply increases indicates the onset of precipitation, and this concentration is reported as the kinetic solubility.

Caption: Kinetic Solubility Determination Workflow.

Concluding Remarks for the Practicing Scientist

The solubility of 4-Bromophenylalanine hydrochloride, like any ionizable compound, is not a single value but rather a profile that depends on the solvent system, pH, and temperature. For drug development professionals, a comprehensive understanding of this profile is essential for making informed decisions.

While this guide provides a theoretical framework and detailed experimental protocols, it is crucial to recognize that solubility determination is a practical science. The insights gained from carefully executed experiments will provide the most reliable foundation for advancing a research program. By employing the rigorous methodologies outlined herein, researchers can generate high-quality, reproducible solubility data, thereby de-risking their projects and paving the way for the successful development of novel therapeutics.

References

-

ChemBK. (2024). 4-bromo-L-phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-L-phenylalanine. Retrieved from [Link]

-

ChemBK. (2024). 4-bromo-L-phenylalanine - Physico-chemical Properties. Retrieved from [Link]

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]

-

ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phe(4-Br)-OH [198561-04-5]. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

PubMed Central. (2017). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]

-

PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenylalanine. Retrieved from [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. chembk.com [chembk.com]

- 3. asianpubs.org [asianpubs.org]

- 4. inventivapharma.com [inventivapharma.com]

- 5. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

- 6. PubChemLite - Fmoc-l-4-bromophenylalanine (C24H20BrNO4) [pubchemlite.lcsb.uni.lu]

- 7. scielo.br [scielo.br]

Topic: Commercial Suppliers of 4-Bromophenylalanine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Bromophenylalanine Hydrochloride for Advanced Research

Abstract

The site-specific incorporation of non-natural amino acids (nnAAs) into proteins represents a cornerstone of modern chemical biology and therapeutic development. 4-Bromophenylalanine (4-Br-Phe), utilized as its more soluble and stable hydrochloride salt, is a particularly valuable nnAA. The bromine atom serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, a powerful tool for phasing X-ray crystallography data, and a subtle probe for interrogating protein environments.[1] The success of these sophisticated applications, however, is fundamentally tethered to the quality, purity, and isomeric integrity of the commercial 4-Br-Phe-HCl. This guide provides an in-depth framework for the rational selection of commercial suppliers, details robust protocols for in-house quality validation, and presents a comprehensive workflow for its application in recombinant protein expression, empowering researchers to ensure the reliability and reproducibility of their findings.

The Strategic Value of 4-Bromophenylalanine in Protein Engineering

The introduction of a bromine atom onto the phenyl ring of phenylalanine unlocks a suite of capabilities that are inaccessible with the canonical 20 amino acids. This modification is not merely an isotopic label; it is a functional group with distinct and advantageous properties.

-

Bio-orthogonal Chemistry: The carbon-bromine bond on the aromatic ring is a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the precise, post-translational conjugation of payloads—including fluorescent dyes, small molecule drugs, or polyethylene glycol (PEG) chains—to a specific site on a protein.[1]

-

Structural Biology: As a heavy atom, bromine significantly aids in solving the phase problem in X-ray crystallography. Incorporating 4-Br-Phe at strategic locations within a protein can provide the necessary phasing power to determine novel three-dimensional structures.

-

Pharmacokinetics and Drug Design: Halogenation of aromatic rings is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity.[2] Incorporating 4-Br-Phe into peptide-based therapeutics can enhance their pharmacokinetic profiles.[1]

The hydrochloride salt is the standard commercial form, as it significantly improves the aqueous solubility and stability of the amino acid, facilitating its dissolution in culture media for in-vivo incorporation.[3] However, the synthetic routes to 4-Br-Phe-HCl can yield impurities, such as the ortho- (2-bromo) and meta- (3-bromo) isomers, or the parent L-phenylalanine, which can compete for incorporation and confound experimental results. Consequently, rigorous supplier vetting and quality control are not optional—they are critical for success.

A Framework for Commercial Supplier Due Diligence

Selecting a supplier should be a deliberate process based on verifiable quality metrics rather than cost alone. A systematic approach ensures the procurement of high-quality material, safeguarding significant downstream investments in time and resources.

Caption: A logical workflow for the qualification and selection of a commercial supplier.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for evaluating a supplier. Always demand a lot-specific CoA, not a general technical data sheet. Key parameters to scrutinize include:

-

Purity (HPLC/NMR): A purity of ≥98% is the minimum acceptable standard for most applications. The analytical method used should be specified.

-

Identity (¹H-NMR, MS): The spectral data must be consistent with the structure of 4-Bromophenylalanine hydrochloride. Pay close attention to the aromatic region in the ¹H-NMR spectrum to check for isomeric impurities.

-

Enantiomeric Purity: For biological applications, the L-enantiomer is required. This is typically reported as an enantiomeric excess (e.g., e.e. >99%) determined by chiral chromatography.

-

Water Content & Residual Solvents: High water content can affect accurate weighing, while residual solvents can be toxic to cell cultures.

Comparative Overview of Commercial Suppliers

Several reputable chemical suppliers offer 4-Bromophenylalanine and its derivatives. While offerings can change, the following provides a representative landscape. Researchers must verify current specifications directly with the supplier.

| Supplier | Example Product Form | Typical Purity | Key Information Provided |

| GlobalChemMall | 4-bromophenylalanine hydrochloride | 99% min | Provides CAS number and basic specifications.[4] |

| Chem-Impex | Fmoc-4-bromo-L-phenylalanine | ≥ 98% (HPLC) | Offers derivatives like Fmoc-protected versions for peptide synthesis.[5] |

| Aapptec | Fmoc-Phe(4-Br)-OH | Lot-specific | Emphasizes lot-specific data on the Certificate of Analysis.[6] |

| Parchem | (R)-N-Fmoc-4-Bromophenylalanine | - | Supplies D-enantiomer derivatives for specific applications.[7] |

| Suzhou Health Chemicals | 4-Bromo-L-phenylalanine | 98%+ | Lists numerous synonyms and CAS number for clear identification.[8] |

Note: This table is illustrative. The hydrochloride salt and the free amino acid are distinct products, as are the Fmoc-protected versions used in solid-phase peptide synthesis.

Mandatory In-House Quality Control Protocols

Independent verification of the supplier's CoA is a cornerstone of good laboratory practice. This ensures the material meets the standards required for your specific experimental system.

Protocol: Identity and Isomeric Purity via ¹H-NMR Spectroscopy

Causality: ¹H-NMR provides an unambiguous structural fingerprint of the molecule. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the position of the bromine substituent, making it the gold standard for confirming the 4-bromo isomer and detecting 2- or 3-bromo impurities.

Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of 4-Br-Phe-HCl and dissolve in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.

-

Acquisition: Acquire a ¹H-NMR spectrum on a ≥400 MHz spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

-

Analysis:

-

Expected Spectrum (4-Br-Phe): The aromatic region (typically ~7.0-7.6 ppm) should exhibit a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2 protons.

-

Impurity Detection: The presence of more complex multiplets or additional signals in the aromatic region suggests the presence of isomeric impurities.

-

Structural Confirmation: The signals for the α-proton (~4.3 ppm) and β-protons (~3.2 ppm) should also be present and show the correct multiplicity (triplet and doublet of doublets, respectively).

-

Protocol: Quantitative Purity Assessment by Reverse-Phase HPLC

Causality: RP-HPLC separates compounds based on their hydrophobicity. It is a highly sensitive method for quantifying the main compound and detecting less-polar or more-polar impurities, including residual starting materials or side-products from the synthesis.

Methodology:

-

Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Sample: Prepare a 1 mg/mL stock solution of 4-Br-Phe-HCl in Mobile Phase A.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

-

Analysis: The purity is calculated by integrating the peak area of the main component and dividing by the total peak area of all components in the chromatogram. A single, sharp peak is indicative of high purity.

Application Workflow: Site-Specific Incorporation into Recombinant Proteins

The most common method for incorporating 4-Br-Phe into a protein is via amber (TAG) stop codon suppression in a host organism like E. coli.[9] This requires an engineered system consisting of an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.[10]

Caption: Workflow for recombinant protein expression with site-specific 4-Br-Phe.

Protocol: Protein Expression in E. coli

Causality: This protocol leverages the cell's translational machinery. The orthogonal synthetase specifically charges the orthogonal tRNA with 4-Br-Phe. This charged tRNA recognizes the amber (TAG) codon in the mRNA—which would normally terminate translation—and instead inserts 4-Br-Phe, allowing for the production of a full-length, modified protein.

Methodology:

-

Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest (mutated to have a TAG codon at the desired position) and a plasmid encoding the orthogonal synthetase/tRNA pair (e.g., pEVOL-pBrF). Plate on LB agar with appropriate antibiotics for plasmid selection.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with antibiotics and 1 mM 4-Br-Phe-HCl with the overnight culture. The use of minimal medium is crucial to reduce competition from endogenous L-phenylalanine.

-

Growth: Grow the culture at 37°C with shaking (220 rpm) until the OD₆₀₀ reaches 0.6–0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Expression: Reduce the temperature to 20-25°C and continue shaking for 12-16 hours. The lower temperature promotes proper protein folding.

-

Harvest and Verification: Harvest the cells by centrifugation. Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Successful incorporation must be verified by mass spectrometry (observing the expected mass shift) or, if applicable, by X-ray crystallography.

Conclusion

4-Bromophenylalanine hydrochloride is a powerful reagent that enables cutting-edge research in chemical biology, structural biology, and drug development. However, its effective use is critically dependent on the purity and integrity of the starting material. By adopting a rigorous, evidence-based approach to supplier selection, implementing routine in-house quality control, and following optimized protocols for its incorporation, researchers can harness the full potential of this versatile non-natural amino acid. This diligence is the foundation upon which reproducible, high-impact science is built.

References

- Title: 4-bromophenylalanine hydrochloride - GlobalChemMall Source: GlobalChemMall URL

-

Title: 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem Source: National Institutes of Health (NIH) PubChem URL: [Link]

-

Title: Fmoc-Phe(4-Br)-OH [198561-04-5] - Aapptec Peptides Source: Aapptec URL: [Link]

-

Title: 4-Bromo-L-phenylalanine - Suzhou Health Chemicals Co., Ltd. Source: Suzhou Health Chemicals Co., Ltd. URL: [Link]

-

Title: Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins Source: Journal of the American Chemical Society URL: [Link]

-

Title: 4-Bromo-L-phenylalanine, min 98%, 1 gram - CP Lab Safety Source: CP Lab Safety URL: [Link]

-

Title: Exploring the Chemical Properties and Applications of Fmoc-L-4-Bromo-Phenylalanine Source: Autechre URL: [Link]

-

Title: Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy Source: Chemistry – A European Journal (via NIH) URL: [Link]

-

Title: Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine Source: PubMed Central (PMC) URL: [Link]

-

Title: Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids Source: UCLA URL: [Link]

-

Title: Determination of low levels of 4-fluorophenylalanine incorporation into proteins Source: PubMed URL: [Link]

-

Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. parchem.com [parchem.com]

- 8. Suzhou Health Chemicals Co., Ltd.-4-Bromo-L-phenylalanine [healthchems.com]

- 9. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 10. pubs.acs.org [pubs.acs.org]

4-Bromophenylalanine: A Technical Guide to a Versatile Non-Canonical Amino Acid for Advanced Protein Engineering and Drug Discovery

Introduction: Expanding the Proteomic Universe with 4-Bromophenylalanine

In the landscape of modern biochemistry and pharmaceutical development, the ability to manipulate proteins at a fundamental level is paramount. The 20 canonical amino acids, while forming the bedrock of life, offer a limited chemical repertoire. The introduction of non-canonical amino acids (ncAAs) into proteins represents a significant leap forward, enabling the site-specific installation of novel chemical functionalities. Among the diverse array of available ncAAs, 4-Bromophenylalanine (4-Br-Phe) has emerged as a particularly powerful and versatile tool.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core principles and practical applications of 4-Br-Phe. We will delve into the causality behind its utility in various experimental contexts, from enhancing crystallographic studies to serving as a reactive handle for bio-conjugation. The protocols and insights provided herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties of L-4-Bromophenylalanine

The unique attributes of 4-Br-Phe stem from the introduction of a bromine atom at the para position of the phenylalanine side chain. This modification imparts distinct physicochemical properties that can be leveraged in a variety of applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.08 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | ~265 °C (decomposes) | [3] |

| Solubility | Slightly soluble in methanol and water (with heating/sonication) | [3] |

| pKa | 2.18 ± 0.10 (Predicted) | [3] |

Core Applications of 4-Bromophenylalanine

The strategic incorporation of 4-Br-Phe into peptides and proteins unlocks a wide range of advanced biochemical and biophysical studies.

Enhancing Protein Crystallography through Single-Wavelength Anomalous Dispersion (SAD) Phasing

One of the most significant applications of 4-Br-Phe is in protein X-ray crystallography. The bromine atom serves as a powerful anomalous scatterer, facilitating the solution of the phase problem, a major bottleneck in determining novel protein structures.[4]

Causality of Experimental Choice: The electron-rich bromine atom in 4-Br-Phe interacts with X-rays of specific wavelengths, producing a measurable anomalous signal. This signal is sufficient to determine the initial phases of the diffraction pattern, a technique known as Single-Wavelength Anomalous Dispersion (SAD).[4] The advantage of using 4-Br-Phe over traditional heavy-atom soaks is that the anomalous scatterer is covalently incorporated into the protein at a specific site, often with minimal perturbation to the native protein structure.

Experimental Workflow for SAD Phasing with 4-Br-Phe:

Caption: General workflow for site-specific protein modification using 4-Br-Phe.

Methodologies for the Incorporation of 4-Bromophenylalanine

In Vivo Site-Specific Incorporation in E. coli

The genetic code expansion technology allows for the site-specific incorporation of 4-Br-Phe into a target protein in response to a nonsense codon, typically the amber stop codon (UAG). [5][6]This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-Br-Phe and does not cross-react with the host's translational machinery. The pEVOL plasmid system is a commonly used and efficient platform for this purpose. [5][6] Detailed Protocol for In Vivo Incorporation using the pEVOL System:

-

Plasmid Preparation:

-

Obtain or generate a plasmid (e.g., pBAD) encoding the gene of interest with a UAG codon at the desired site of 4-Br-Phe incorporation.

-

Obtain the pEVOL-pBrF plasmid, which encodes the engineered aminoacyl-tRNA synthetase for 4-Br-Phe and its cognate tRNA. This plasmid typically carries chloramphenicol resistance. [6]2. Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the target protein plasmid and the pEVOL-pBrF plasmid.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics (e.g., ampicillin and chloramphenicol) and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Add 4-Bromo-L-phenylalanine to a final concentration of 1 mM.

-

Induce the expression of the tRNA/synthetase from the pEVOL plasmid by adding L-arabinose to a final concentration of 0.02% (w/v). [6] * Induce the expression of the target protein by adding IPTG to a final concentration of 0.2-1 mM. [6] * Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Purify the target protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

Typical Protein Yields with ncAA Incorporation:

| Expression System | Typical Yield (mg/L) | Reference |

| E. coli with pEVOL system | 2-15 | [7] |

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-bromo-L-phenylalanine

For the synthesis of peptides containing 4-Br-Phe, the use of Fmoc-protected 4-bromo-L-phenylalanine is standard in solid-phase peptide synthesis. [8] Physicochemical Properties of Fmoc-L-4-Bromophenylalanine:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [2] |

| Molecular Weight | 466.3 g/mol | [2] |

| Melting Point | 204 - 210 °C | [2] |

| Appearance | White to off-white powder | [2] |

Detailed Protocol for a Single Coupling Cycle in Fmoc-SPPS:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) with the N-terminal Fmoc group removed.

-

Amino Acid Activation:

-

Dissolve 3-4 equivalents of Fmoc-4-bromo-L-phenylalanine and a coupling reagent (e.g., HCTU) in DMF. [8] * Add 6-8 equivalents of a base (e.g., DIPEA) to the activation mixture.

-

-

Coupling:

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. [8] * Repeat the deprotection step.

-

-

Washing: Wash the resin with DMF to remove piperidine. The resin is now ready for the next coupling cycle.

-

Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). [9]

Conclusion: A Powerful Tool for Innovation

4-Bromophenylalanine has established itself as an indispensable tool in the arsenal of biochemists, structural biologists, and drug discovery scientists. Its unique properties enable a wide range of applications, from facilitating the determination of novel protein structures to providing a versatile handle for the creation of sophisticated bioconjugates. The methodologies outlined in this guide provide a solid foundation for researchers to harness the power of this non-canonical amino acid in their own investigations. As the field of protein engineering continues to evolve, the utility of 4-Br-Phe and other ncAAs is certain to expand, opening up new frontiers in our understanding and manipulation of the machinery of life.

References

- Chin, J. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 99(17), 11020-11024.

- Dougherty, D. A. (2008). The cation-π interaction. Accounts of Chemical Research, 41(8), 885-893.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Johnson, D. B., Xu, J., Shen, Y., Takimoto, J. K., Schultz, M. D., Schmitz, R. J., ... & Wang, L. (2011). RF1 knockout allows ribosomal incorporation of unnatural amino acids at multiple sites.

- Kauer, J. C., Erickson-Viitanen, S., Wolfe Jr, H. R., & DeGrado, W. F. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. Journal of Biological Chemistry, 261(23), 10695-10700.

- Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., Gurevich, V. V., ... & Stevens, R. C. (2013).

-

PubChem. (n.d.). 4-Bromo-L-phenylalanine. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

-

PHENIX. (n.d.). Experimental Phasing. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-L-phenylalanine. Retrieved from [Link]

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC. (2020). Retrieved from [Link]

-

An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - NIH. (n.d.). Retrieved from [Link]

-

Exploring the Chemical Properties and Applications of Fmoc-L-4-Bromo-Phenylalanine. (2026, January 24). Retrieved from [Link]

-

Tuning of recombinant protein expression in Escherichia coli by manipulating transcription, translation initiation rates and incorporation of non-canonical amino acids | bioRxiv. (2017, January 22). Retrieved from [Link]

-

Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes | Analytical Chemistry - ACS Publications. (2019, June 17). Retrieved from [Link]

-

Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. (n.d.). Retrieved from [Link]

-

Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC. (n.d.). Retrieved from [Link]

-

UV Spectral Properties of Phenylalanine Powder - PMC - NIH. (n.d.). Retrieved from [Link]

-

A bifunctional amino acid to study protein–protein interactions - RSC Publishing. (2020, November 18). Retrieved from [Link]

-

Challenges of sulfur SAD phasing as a routine method in macromolecular crystallography. (2011, November 17). Retrieved from [Link]

-

Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. (2023, November 30). Retrieved from [Link]

-

Synthetic pathways from l-alanine to Fmoc-protected S and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader - Agilent. (n.d.). Retrieved from [Link]

-

Decoupling Protein Production from Cell Growth Enhances the Site-Specific Incorporation of Noncanonical Amino Acids in E. coli | ACS Synthetic Biology. (2020, November 5). Retrieved from [Link]

-

How to Master Protein Expression Using the pBAD Promoter - Bitesize Bio. (n.d.). Retrieved from [Link]

-

Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast. (n.d.). Retrieved from [Link]

-

Expression of Green Fluorescence Proteins with Non-canonical Amino Acids in Different Escherichia coli Strains - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Phenylalanine - OMLC. (n.d.). Retrieved from [Link]

-

L-Arabinose induced plasmid expression - iGEM. (n.d.). Retrieved from [Link]

-

Evaluation and Utilization of Photo-Activatable Unnatural Amino Acids for The Study of Protein-Protein Interactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent developments in phasing and structure refinement for macromolecular crystallography - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Full article: Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli - Taylor & Francis. (2024, February 21). Retrieved from [Link]

-

Aminoacyl-tRNA – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Regulatable Arabinose-Inducible Gene Expression System with Consistent Control in All Cells of a Culture - NIH. (n.d.). Retrieved from [Link]

-

Molecule of the Month: Aminoacyl-tRNA Synthetases - PDB-101. (n.d.). Retrieved from [Link]

-

4-bromo-L-phenylalanine - ChemBK. (2024, April 9). Retrieved from [Link]

-

Native SAD phasing at room temperature - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

25: Normalised UV-Vis absorption of the fluorescent amino acids Phenylalanine, Tryptophan and Tyrosine. - ResearchGate. (n.d.). Retrieved from [Link]

-

UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. … - ResearchGate. (n.d.). Retrieved from [Link]

-

3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. creative-peptides.com [creative-peptides.com]

The Halogenated Phenylalanines: A Technical Guide to Their History, Synthesis, and Application in Modern Research

This guide provides an in-depth exploration of halogenated phenylalanine analogs, from their initial discovery to their contemporary applications as powerful tools in research and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the history, synthesis, and diverse applications of these unique amino acids, offering both foundational knowledge and practical insights.

Introduction: The Subtle Power of a Halogen Atom

The substitution of a single hydrogen atom with a halogen on the phenyl ring of phenylalanine may seem like a minor alteration, but this simple change imparts profound effects on the amino acid's physicochemical properties and biological activity.[1] Halogenation can modulate acidity, basicity, hydrophobicity, and conformation, leading to analogs that can act as sensitive probes, metabolic inhibitors, or building blocks for novel therapeutics.[1] This guide will navigate the scientific journey of these remarkable molecules, highlighting their evolution from laboratory curiosities to indispensable tools in the scientific arsenal.

A Historical Perspective: From Serendipity to Rational Design

The story of halogenated phenylalanine analogs is one of incremental discoveries that have paved the way for significant advancements in biochemistry and pharmacology.

The Precursor: Phenylalanine

The journey begins with the discovery of phenylalanine itself. While the focus of this guide is on its halogenated derivatives, understanding the parent molecule is crucial. Phenylalanine was first isolated in 1879, and its chemical synthesis was achieved in 1882.

An Early Tool for Neuroscience: p-Chlorophenylalanine (PCPA)

One of the most historically significant halogenated analogs is para-chlorophenylalanine (PCPA or fenclonine). Its discovery in the mid-20th century provided a pivotal tool for neuroscientists. It was soon established that PCPA is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[2][3] This discovery allowed researchers to selectively deplete serotonin levels in the brain, providing a means to investigate the role of this crucial neurotransmitter in a vast array of physiological and behavioral processes.[3]

The Advent of Other Halogenated Analogs

Following the utility of PCPA, the synthesis and characterization of other halogenated phenylalanine analogs gained traction. Radioiodinated 4-iodophenylalanine was first synthesized in 1968 using an exchange iodination method.[4] The development of fluorinated, brominated, and other iodinated analogs followed, each with unique properties and applications.

Synthesis of Halogenated Phenylalanine Analogs: Crafting the Tools

The synthesis of halogenated phenylalanine analogs can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired halogen, its position on the phenyl ring, and the required stereochemistry.

Chemical Synthesis

A classic and versatile method for synthesizing α-amino acids, the Erlenmeyer-Azlactone synthesis, is well-suited for preparing halogenated phenylalanine analogs.[5][6][7] This method involves the condensation of an N-acylglycine (commonly hippuric acid) with a halogenated benzaldehyde in the presence of a dehydrating agent like acetic anhydride.[5][6][7]

Experimental Protocol: Erlenmeyer-Azlactone Synthesis of p-Chlorophenylalanine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 equivalent), p-chlorobenzaldehyde (1 equivalent), and fused sodium acetate (1 equivalent).

-

Addition of Reagent: Add acetic anhydride (3 equivalents) to the mixture.

-

Heating: Gently heat the mixture on a water bath with constant stirring for 1-2 hours. The reaction mixture will turn into a clear, yellowish solution.

-

Hydrolysis of Azlactone: Cool the reaction mixture and carefully add a solution of red phosphorus in hydriodic acid. Reflux the mixture for 2-3 hours to open the azlactone ring and reduce the double bond.

-

Workup: After cooling, pour the reaction mixture into ice water. The crude product will precipitate.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure p-chlorophenylalanine.

Self-Validation: The purity and identity of the final product should be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis.[8] Enzymes like phenylalanine ammonia-lyase can be used to synthesize L-phenylalanine and its analogs from the corresponding cinnamic acid derivatives.[9] Transaminases can also be employed to produce halogenated phenylalanines from their corresponding α-keto acids.[10]

Biochemical and Physiological Effects: A Spectrum of Activity

The introduction of a halogen atom onto the phenylalanine ring can dramatically alter its interaction with biological systems.

Enzyme Inhibition: The Case of p-Chlorophenylalanine